molecular formula C17H17N5O3 B2892670 2-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl)oxy)isonicotinonitrile CAS No. 1903040-52-7

2-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2892670
CAS No.: 1903040-52-7
M. Wt: 339.355
InChI Key: BTNQJILMFARAQU-UHFFFAOYSA-N
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Description

2-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl)oxy)isonicotinonitrile is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.355. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]pyridine-4-carbonitrile, is primarily targeted towards Phosphodiesterase 4B (PDE4B) . PDE4B is an enzyme that plays a crucial role in cyclic nucleotide signaling by catalyzing the hydrolysis of cyclic AMP .

Mode of Action

The compound acts as an inhibitor of PDE4B . By inhibiting PDE4B, it prevents the breakdown of cyclic AMP, leading to an increase in the levels of this important secondary messenger within the cell. This can result in a variety of downstream effects, depending on the specific cellular context.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cyclic AMP signaling pathway . By inhibiting PDE4B, the compound increases the levels of cyclic AMP within the cell. This can lead to the activation of Protein Kinase A (PKA), which can phosphorylate a variety of target proteins, leading to changes in cell behavior.

Properties

IUPAC Name

2-[1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c18-10-12-2-4-19-15(8-12)25-13-3-6-21(11-13)17(23)14-9-16-22(20-14)5-1-7-24-16/h2,4,8-9,13H,1,3,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNQJILMFARAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCC(C3)OC4=NC=CC(=C4)C#N)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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